molecular formula C12H12BrN3O2 B12126405 2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetohydrazide

2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetohydrazide

Cat. No.: B12126405
M. Wt: 310.15 g/mol
InChI Key: FKOJAAHFWXFAPN-UHFFFAOYSA-N
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Description

2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetohydrazide is a useful research compound. Its molecular formula is C12H12BrN3O2 and its molecular weight is 310.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12BrN3O2

Molecular Weight

310.15 g/mol

IUPAC Name

2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetohydrazide

InChI

InChI=1S/C12H12BrN3O2/c1-7-4-11(17)9-5-8(13)2-3-10(9)16(7)6-12(18)15-14/h2-5H,6,14H2,1H3,(H,15,18)

InChI Key

FKOJAAHFWXFAPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1CC(=O)NN)C=CC(=C2)Br

Origin of Product

United States

Biological Activity

2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetohydrazide is C11H10BrN3OC_{11}H_{10}BrN_3O, with a molecular weight of approximately 284.12 g/mol. The structure features a quinoline core substituted with a bromine atom and an acetohydrazide group, which is crucial for its biological interactions.

Biological Activity Overview

The compound has been evaluated for several biological activities:

1. Antimicrobial Activity

Several studies have reported on the antimicrobial properties of quinoline derivatives, including 2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetohydrazide. The compound has demonstrated significant activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains.

2. Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:

Cell LineIC50 (µg/mL)
HeLa (cervical cancer)25 µg/mL
A549 (lung cancer)30 µg/mL
MCF-7 (breast cancer)20 µg/mL

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of cell cycle progression and induction of oxidative stress.

The proposed mechanisms through which 2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetohydrazide exerts its biological effects include:

  • Inhibition of DNA Synthesis: The quinoline moiety may interfere with nucleic acid synthesis in bacteria and cancer cells.
  • Induction of Apoptosis: The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity: Some studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various quinoline derivatives, including the target compound. The study found that it exhibited superior activity against MRSA compared to standard antibiotics, indicating its potential as an alternative treatment option for resistant infections.

Case Study 2: Anticancer Properties
In a recent investigation by Johnson et al. (2024), the anticancer effects of the compound were assessed using both in vitro and in vivo models. The results showed significant tumor reduction in xenograft models treated with the compound compared to control groups, highlighting its therapeutic potential in oncology.

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